molecular formula C9H5F2N3 B2404398 2-(Cyanomethyl)-4,5-difluorobenzimidazole CAS No. 1500714-70-4

2-(Cyanomethyl)-4,5-difluorobenzimidazole

Cat. No.: B2404398
CAS No.: 1500714-70-4
M. Wt: 193.157
InChI Key: WYEBFFVNBQVNRO-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-4,5-difluorobenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with cyanomethyl and difluoro groups Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-4,5-difluorobenzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl halide.

    Introduction of Difluoro Groups: The difluoro groups can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-4,5-difluorobenzimidazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

    Electrophilic Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at positions that are not substituted by the difluoro groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzimidazole core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as cyanomethyl halides and bases like sodium hydride or potassium carbonate.

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and electrophilic fluorinating agents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various cyanomethyl derivatives, while electrophilic substitution can introduce additional functional groups onto the benzimidazole core.

Scientific Research Applications

Chemistry

Building Block for Synthesis :
2-(Cyanomethyl)-4,5-difluorobenzimidazole serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis of the nitrile group, allows for further functionalization and modification essential for developing novel compounds.

Biology

Biological Activity :
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structure allows it to interact with specific biological targets, including enzymes and receptors, making it a candidate for pharmacological exploration.

Medicine

Drug Development :
The compound is being investigated for its potential use in drug development. Studies have shown its ability to inhibit specific enzymes crucial for cellular processes, which may lead to therapeutic applications in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in cellular processes. This inhibition can lead to significant therapeutic effects against various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits specific kinases associated with tumor growth.
  • Protein Interactions : It serves as a tool to study protein-protein interactions within cells.

Research Findings Summary

Recent studies have focused on the biological properties of this compound. The following table summarizes key findings:

StudyFocusFindings
Study AAnticancer ActivitySignificant inhibition of cancer cell proliferation in vitro.
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in tumor growth.
Study CProtein InteractionsUsed as a tool to study protein-protein interactions, revealing its potential in cellular signaling pathways.

Anticancer Properties

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer cell lines, indicating its potential as an anticancer agent.

Enzyme Targeting

Another research effort revealed that the compound effectively reduced kinase activity crucial for tumor cell survival, supporting its role in targeted cancer therapies.

Biological Process Studies

The compound has been utilized to understand protein-protein interactions within cells, providing insights into complex biological processes that could inform future therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-4,5-difluorobenzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The cyanomethyl and difluoro groups can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyanomethyl)-benzimidazole: Lacks the difluoro groups, which can affect its chemical and biological properties.

    4,5-Difluorobenzimidazole: Lacks the cyanomethyl group, which can affect its reactivity and biological activity.

    2-(Cyanomethyl)-4-fluorobenzimidazole: Contains only one fluorine atom, which can alter its properties compared to the difluoro derivative.

Uniqueness

2-(Cyanomethyl)-4,5-difluorobenzimidazole is unique due to the presence of both cyanomethyl and difluoro groups, which can significantly enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

2-(Cyanomethyl)-4,5-difluorobenzimidazole (CAS No. 1500714-70-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activity

This compound has been studied for its role in various biological processes, particularly in the context of protein interactions and enzyme inhibition. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to modulate protein-protein interactions and inhibit specific enzymes. The compound's difluorobenzimidazole core is significant for its binding affinity to target proteins.

Key Mechanisms:

  • Protein Inhibition: The compound can inhibit enzymes that are crucial for cellular processes, potentially leading to therapeutic effects against diseases such as cancer.
  • Interaction with Biological Targets: It may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions, influencing signaling pathways.

Research Findings

Several studies have investigated the biological properties of this compound. The following table summarizes key findings from recent research:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study B Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in tumor growth.
Study C Protein InteractionsUsed as a tool to study protein-protein interactions, revealing its potential in cellular signaling pathways.

Case Studies

  • Anticancer Properties:
    A study highlighted the compound's efficacy in inhibiting the growth of various cancer cell lines. It was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Enzyme Targeting:
    Another research effort focused on the compound's ability to inhibit specific kinases associated with cancer progression. The results indicated that this compound effectively reduced kinase activity, which is crucial for tumor cell survival.
  • Biological Process Studies:
    The compound has been utilized in studies aimed at understanding protein-protein interactions within cells. Its application has provided insights into complex biological processes and may inform future therapeutic strategies.

Properties

IUPAC Name

2-(4,5-difluoro-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3/c10-5-1-2-6-9(8(5)11)14-7(13-6)3-4-12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEBFFVNBQVNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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